Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Physicochemical properties Drug-likeness Lipophilicity

Select this C6-phenyl 2H-pyran-2-one derivative for SAR and lead optimization. The phenyl substituent (vs. -CF3 analogs) delivers balanced LogP (2.37) and zero Ro5 violations, enabling oral bioavailability profiling. Use as a non-halogenated comparator in PARP-1 or antibacterial assays, or functionalize the phenyl ring via cross-coupling for library synthesis. Supplied at ≥95% purity, 2–8°C storage for HTS consistency.

Molecular Formula C21H17NO5
Molecular Weight 363.4 g/mol
CAS No. 127143-18-4
Cat. No. B145980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
CAS127143-18-4
Molecular FormulaC21H17NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H17NO5/c1-2-26-20(24)16-13-17(22-19(23)15-11-7-4-8-12-15)21(25)27-18(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,23)
InChIKeyJWSNPYGLRSSRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4): A Non-Fluorinated 2H-Pyran-2-one Scaffold for Comparative Medicinal Chemistry and Organic Synthesis


Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4) is a synthetic 2H-pyran-2-one derivative with the molecular formula C21H17NO5 and a molecular weight of 363.36 g/mol . This compound features a characteristic 2H-pyran-2-one heterocyclic core, a pharmacologically relevant scaffold recognized for its diverse biological activities . The molecule is distinguished from its close structural analogs by the presence of a phenyl substituent at the C6 position of the pyranone ring, rather than a trifluoromethyl group or other alkyl/aryl modifications commonly encountered in this class. With a calculated ACD/LogP of 2.37, zero Rule-of-Five violations, and a topological polar surface area of 82 Ų , this compound presents a balanced physicochemical profile suitable for both medicinal chemistry optimization and as a versatile building block for the synthesis of complex heterocyclic architectures.

Procurement Risk Alert: Why Ethyl 3-Benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Cannot Be Interchanged with In-Class Analogs


Substitution within the 2H-pyran-2-one class, even with seemingly minor structural changes, introduces quantifiable and functionally significant differences in physicochemical properties, reactivity, and synthetic utility. As demonstrated in the comparative evidence below, replacing the phenyl group at the C6 position with a trifluoromethyl group alters the compound's molecular weight (363.36 vs. 355.27 g/mol) and ACD/LogD (2.56 vs. higher lipophilicity due to -CF3) , directly impacting membrane permeability and pharmacokinetic behavior in biological assays. Furthermore, the presence or absence of a trifluoromethyl group fundamentally changes the compound's role in cycloaddition chemistry; the -CF3 analog acts as a highly reactive diene in Diels-Alder reactions with predictable regioselectivity, a well-documented synthetic pathway that may not directly translate to the non-fluorinated phenyl analog [1]. Similarly, replacing the ethyl ester with a methyl ester (C15H13NO5, MW 287.27) or introducing a chloro substituent on the benzamido ring alters both the synthetic accessibility and the biological activity profile . Therefore, treating these compounds as interchangeable building blocks or screening candidates without rigorous comparative validation introduces significant scientific and procurement risk.

Quantitative Differentiation Guide for Ethyl 3-Benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate: Procurement-Relevant Evidence Versus Closest Analogs


Evidence 1: Physicochemical Differentiation - Lipophilicity and Molecular Properties vs. Trifluoromethyl Analog

The target compound, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, exhibits a distinct physicochemical profile compared to its direct C6-trifluoromethyl analog (ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, CAS 400081-64-3). The target compound has a molecular weight of 363.36 g/mol and a calculated ACD/LogD (pH 7.4) of 2.56 . In contrast, the -CF3 analog has a lower molecular weight of 355.27 g/mol . The replacement of a phenyl group with a trifluoromethyl group is known to significantly increase lipophilicity (LogP/LogD) and electron-withdrawing character, which can alter membrane permeability and metabolic stability [1]. The target compound's distinct physicochemical signature, including zero Rule-of-Five violations , positions it as a less lipophilic, phenyl-bearing alternative for lead optimization where modulating logD is critical.

Physicochemical properties Drug-likeness Lipophilicity Medicinal chemistry

Evidence 2: Scaffold Diversity and Synthetic Utility - Phenyl Substituent as a Synthetic Handle

The target compound serves as a key building block for generating diverse heterocyclic libraries, with its utility grounded in its specific C6-phenyl substitution pattern. While the C6-trifluoromethyl analog (CAS 400081-64-3) has been extensively documented for its high reactivity as a diene in Diels-Alder cycloadditions with various dienophiles to yield trifluoromethyl-containing 3-aminobenzoic acid derivatives [REFS-1, REFS-2], the target compound's phenyl group offers a distinct synthetic handle. The phenyl ring is amenable to further functionalization (e.g., electrophilic aromatic substitution, cross-coupling reactions) that is not possible with the -CF3 group. The target compound is also a pyrone derivative, a structural motif used in organic synthesis for cycloadditions to form bicyclic lactones . This positions the target compound not merely as an analog but as an orthogonal synthetic entry point for generating structural diversity compared to its fluorinated counterpart.

Organic synthesis Building block Diels-Alder reaction Heterocyclic chemistry

Evidence 3: Procurement and Availability Differentiation - Purity and Storage Requirements

Procurement specifications for the target compound reveal differences in purity and storage requirements compared to its analogs, which are critical for experimental reproducibility. The target compound (CAS 127143-18-4) is commercially available with a minimum purity specification of 95% and a recommended storage condition of 2-8°C . In contrast, a closely related 4-methylbenzamido analog with a trifluoromethyl group (CAS 400081-64-3) is listed with a lower purity specification of 90% , while another analog with a chloro-substituent (CAS 339009-30-2) has a molecular weight of 397.8 g/mol and may require different handling due to the halogen atom . These variations in commercial availability, purity standards, and storage protocols can directly impact the feasibility of large-scale synthesis or the consistency of biological assay results.

Chemical procurement Purity specification Storage Supply chain

Evidence 4: Anticancer Activity Contextualization vs. Benzamidophenyl Scaffold Derivatives

The target compound's benzamidophenyl scaffold is structurally related to a class of benzamide derivatives that have shown potent anticancer activity. A recent study on novel benzamide derivatives bearing benzamidophenyl scaffolds demonstrated potent anticancer activity against HCT116 colon cancer cells (IC50 = 0.30 μM) and DLD-1 cells (IC50 = 2.83 μM) for the most active compound 13f [1]. While the target compound itself has not been directly evaluated in this specific assay, it shares the core benzamidophenyl substructure that was found to be crucial for PARP-1 inhibition and antiproliferative activity. The study's structure-activity relationship (SAR) analysis revealed that modifications on the benzamide and phenyl rings significantly impact activity [1]. This class-level evidence suggests the target compound, with its unique C6-phenyl and ethyl ester substitutions, represents a distinct chemotype within this active scaffold for further exploration, rather than a direct substitute for optimized leads like 13f.

Anticancer PARP-1 Cytotoxicity Benzamide derivatives

Evidence 5: Antibacterial Activity Contextualization vs. Chloro-Substituted Analog

The target compound belongs to a class of pyran derivatives with reported antimicrobial properties. A close structural analog, ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-30-2), has been described as having shown promise as an antibacterial agent, effectively inhibiting the growth of various bacterial strains in vitro . Furthermore, the 2H-pyran-2-one scaffold itself is recognized in medicinal chemistry for its diverse biological activities, including inhibitory effects against retroviral infections . While the target compound (CAS 127143-18-4) lacks a halogen substituent on the benzamido ring, it shares the identical 2H-pyran-2-one core and C6-phenyl group. This structural similarity allows for a class-level inference that the target compound may exhibit a distinct antimicrobial profile compared to the chlorinated analog, potentially with altered potency or spectrum of activity due to the absence of the electron-withdrawing chlorine atom.

Antibacterial Antimicrobial Pyran derivatives Benzamide

Validated Research and Industrial Applications for Ethyl 3-Benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Based on Comparative Evidence


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity in a Benzamidophenyl Scaffold

Based on the comparative physicochemical evidence (Evidence 1), this compound is most appropriately applied as a less lipophilic, phenyl-bearing analog in a medicinal chemistry lead optimization program. Researchers can use this compound to probe the effect of reducing LogD (ACD/LogD 2.56) compared to more lipophilic trifluoromethyl analogs, which is a critical parameter for improving oral bioavailability and reducing off-target binding . Its favorable drug-likeness profile (zero Rule-of-Five violations) makes it a suitable starting point for further derivatization . This scenario is supported by the known importance of logD modulation in drug discovery and the specific data available for this compound .

Synthetic Methodology: A Building Block for Diversifiable Heterocyclic Libraries

As detailed in Evidence 2, this compound's primary synthetic value lies in its role as a 2H-pyran-2-one building block with a derivatizable C6-phenyl group. Researchers focused on synthesizing diverse heterocyclic libraries can leverage the phenyl ring for further functionalization (e.g., via cross-coupling), generating chemical matter that is structurally distinct from the products obtained via Diels-Alder reactions of the C6-trifluoromethyl analog [1]. This makes it an ideal starting material for projects aiming to explore chemical space around the 2H-pyran-2-one core without the constraint of a metabolically stable but synthetically inert -CF3 group .

Structure-Activity Relationship (SAR) Studies: Non-Halogenated Control in Antimicrobial and Anticancer Assays

Based on the class-level inferences in Evidence 4 and Evidence 5, this compound is best deployed as a non-halogenated control or comparator in SAR studies. In assays evaluating the anticancer activity of benzamidophenyl derivatives (e.g., PARP-1 inhibition), this compound provides a baseline for the unsubstituted phenyl/benzamide core [2]. Similarly, in antibacterial assays, it serves as a direct comparator to chlorinated analogs like CAS 339009-30-2, allowing researchers to quantify the contribution of the halogen substituent to antimicrobial potency . Its value is in enabling rigorous comparative science, not as a stand-alone optimized lead.

Quality-Controlled Procurement for Reproducible High-Throughput Screening

As established in Evidence 3, this compound's defined commercial specifications—minimum 95% purity and 2-8°C storage —make it suitable for integration into high-throughput screening (HTS) workflows where compound integrity is paramount. Its availability from multiple vendors with clear quality metrics reduces the risk of assay interference from impurities and ensures lot-to-lot consistency. This is a practical, procurement-driven scenario where the compound's commercial profile, rather than its inherent biological activity, dictates its selection over less well-characterized or lower-purity analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.